molecular formula C23H20N4O4 B2977375 methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941963-69-5

methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2977375
CAS No.: 941963-69-5
M. Wt: 416.437
InChI Key: JCIYQTGAGQZMJH-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core linked to a 4-methylphenyl group and a methyl benzoate moiety via an acetamide bridge.

Properties

IUPAC Name

methyl 4-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-3-5-16(6-4-15)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-18-9-7-17(8-10-18)23(30)31-2/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIYQTGAGQZMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

Methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methylphenyl group in the target compound provides moderate electron-donating effects compared to chlorine (electron-withdrawing in ) or methoxy (stronger electron-donating in ).

Physicochemical Properties

The molecular weight of the target compound (estimated as ~432 g/mol based on analogs) is comparable to its derivatives. The methyl benzoate group contributes to moderate hydrophobicity (logP ~2.5–3.0), while chlorine or methoxy substituents in analogs adjust solubility and partition coefficients .

Structure-Activity Relationships (SAR)

While biological data for the target compound are unavailable, trends from analogs suggest:

  • Aryl Substituents : Electron-withdrawing groups (e.g., Cl in ) may enhance binding to electrophilic targets, whereas electron-donating groups (e.g., OCH3 in ) improve solubility.
  • Acetamide Linkers : The methyl benzoate group may influence bioavailability compared to benzyl or isopropyl esters .
  • Core Heterocycles: Pyrimidinone derivatives (e.g., ) exhibit distinct pharmacokinetic profiles due to increased ring rigidity.

Biological Activity

Methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities. Its molecular formula is C17H18N4O3C_{17}H_{18}N_{4}O_{3}, with a molecular weight of approximately 314.35 g/mol. The structure includes a methyl ester and an acetylamino group, contributing to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure often exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Antitumor Effects : Similar compounds have shown promise in inhibiting tumor growth in vitro and in vivo.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

The mechanism of action for this compound likely involves:

  • Binding to Enzymes or Receptors : The compound may interact with target proteins, modulating their activity.
  • Alteration of Signaling Pathways : By inhibiting enzyme activity, it can affect downstream signaling pathways crucial for cell proliferation and survival.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Pyrazolo Core : Utilizing starting materials that contain the necessary functional groups.
  • Acetylation Reaction : Introducing the acetylamino group through acetic anhydride or similar reagents.
  • Esterification : Converting the carboxylic acid to a methyl ester using methanol and acid catalysts.

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Antitubercular Activity : A related pyrazolo compound was identified as a potential lead against Mycobacterium tuberculosis. It demonstrated low cytotoxicity while effectively inhibiting bacterial growth within macrophages .
  • Antileishmanial Effects : Another derivative exhibited significant antileishmanial activity against both promastigote and amastigote forms of Leishmania donovani, suggesting that structural modifications can enhance efficacy against specific pathogens .

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AntitumorEnzyme Inhibition
Pyrazolo Compound AAntitubercularTargeting metabolic pathways
Pyrazolo Compound BAntileishmanialInducing apoptosis-like death

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrazolo[1,5-a]pyrazinone core of this compound?

The pyrazolo[1,5-a]pyrazinone scaffold can be synthesized via cyclization reactions using substituted hydrazines and carbonyl-containing precursors. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under basic conditions forms the pyrazole ring, followed by oxidation and acylation steps to introduce the pyrazinone moiety . Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through formylation and thiourea cyclization . Solvent-free one-pot methods using barbituric acids and aldehydes have also been reported for pyrazolo-pyrimidine derivatives .

Basic: How are spectroscopic and crystallographic techniques applied to confirm the structure of this compound?

  • X-ray crystallography : Used to resolve regiochemical ambiguities in pyrazole derivatives, such as confirming the position of substituents on the pyrazinone ring .
  • Spectroscopy :
    • IR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    • NMR : Distinguishes aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
    • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antitubercular activity : Test against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) .
  • Anticancer activity : Assess inhibition of tubulin polymerization via sea urchin embryo assays or cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) .
  • Antibacterial screening : Use agar diffusion methods against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Contradictions often arise from subtle differences in substituent electronic effects or regiochemistry. For example:

  • Substituent position : Para-methylphenyl groups may enhance antitubercular activity by improving lipophilicity, while meta-substituents reduce efficacy due to steric hindrance .
  • Crystallographic data : Compare binding modes using molecular docking to identify critical interactions (e.g., hydrogen bonding with mycobacterial enzymes) .
  • Statistical analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Advanced: What methodologies support structure-activity relationship (SAR) studies for pyrazolo[1,5-a]pyrazinone derivatives?

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., 4-methylphenyl → 4-fluorophenyl) to probe electronic effects .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at the 4-oxo position) using software like Schrödinger’s Phase .
  • In silico ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce off-target interactions .

Advanced: How can environmental fate studies be integrated into the experimental design for this compound?

  • Degradation pathways : Perform hydrolysis studies under varying pH (e.g., pH 6.5 buffer ) to identify stable metabolites.
  • Ecotoxicology : Assess acute toxicity in Daphnia magna or algae using OECD Test Guidelines 202/201 .
  • Analytical monitoring : Quantify environmental persistence via LC-MS/MS in water/soil matrices .

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